2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
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Overview
Description
2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is a complex organic compound with a unique structure It contains multiple functional groups, including an amino group, a fluorenylmethoxycarbonyl (Fmoc) group, and a tert-butyl ether
Preparation Methods
The synthesis of 2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves several steps. One common synthetic route includes the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butyl ether. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl ether can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then interact with enzymes or other proteins. The tert-butyl ether provides steric hindrance, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and tert-butyl ether derivatives. Compared to these compounds, 2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. Similar compounds include:
- Fmoc-protected glycine
- Fmoc-protected alanine
- tert-butyl glycine derivatives
This compound’s unique structure makes it a valuable tool in various fields of scientific research, offering opportunities for novel applications and discoveries.
Properties
Molecular Formula |
C25H30N2O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)21(26)12-13-27(14-22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15,26H2,1-3H3,(H,28,29) |
InChI Key |
YHRFBRQGFZQJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
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